Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-
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Overview
Description
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with carbon disulfide and a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole: Shares the imidazole ring but lacks the pyrazole component.
3,5-Dimethylpyrazole: Contains the pyrazole ring but lacks the imidazole component.
1,3-Dimethyl-4,5-dihydroimidazole: Similar structure but different ring fusion and functional groups .
Uniqueness
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H8N4S |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione |
InChI |
InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
InChI Key |
VAVLKOJOXLIWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1NC(=S)N2)C |
Origin of Product |
United States |
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